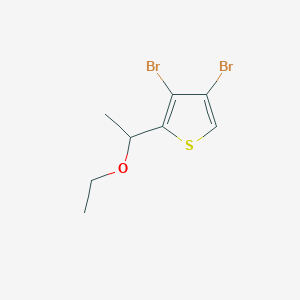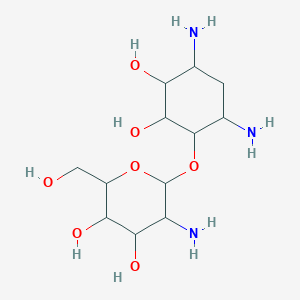
ZnTPTBP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc tetraphenyl tetrabenzoporphyrin (ZnTPTBP) is a metalloporphyrin compound that has garnered significant attention in the field of photochemistry and materials science. This compound is a derivative of zinc tetraphenylporphyrin (ZnTPP), modified to enhance its photophysical properties. This compound is known for its strong absorption in the visible spectrum, making it a valuable candidate for applications in photo-controlled polymerization and dye-sensitized solar cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc tetraphenyl tetrabenzoporphyrin typically involves the modification of zinc tetraphenylporphyrin. The process begins with the preparation of zinc tetraphenylporphyrin, which is synthesized by reacting pyrrole with benzaldehyde in the presence of a zinc salt, such as zinc acetate. The resulting zinc tetraphenylporphyrin is then subjected to a series of reactions to introduce benzo moieties on each of the pyrrole rings. This modification is achieved through a series of cyclization reactions, often involving reagents like benzaldehyde and strong acids or bases to facilitate the formation of the tetrabenzoporphyrin structure .
Industrial Production Methods
Industrial production of zinc tetraphenyl tetrabenzoporphyrin follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Zinc tetraphenyl tetrabenzoporphyrin undergoes various chemical reactions, including:
Oxidation: ZnTPTBP can be oxidized to form different oxidation states, which can alter its photophysical properties.
Reduction: Reduction reactions can be used to modify the electronic structure of this compound, impacting its absorption and emission characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of this compound, while substitution reactions can produce a variety of functionalized derivatives with tailored properties.
科学研究应用
Zinc tetraphenyl tetrabenzoporphyrin has a wide range of applications in scientific research:
Biology: The compound’s strong absorption in the visible spectrum makes it useful in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species to kill cancer cells.
Medicine: this compound is explored for its potential in imaging and diagnostic applications due to its fluorescence properties.
作用机制
The mechanism by which zinc tetraphenyl tetrabenzoporphyrin exerts its effects involves its ability to absorb light and transfer energy or electrons. Upon light absorption, ZnTPTBP undergoes electronic excitation, leading to the generation of excited states. These excited states can participate in various photochemical reactions, such as energy transfer to nearby molecules or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the initiation of polymerization in photo-controlled polymerization .
相似化合物的比较
Zinc tetraphenyl tetrabenzoporphyrin is unique compared to other similar compounds due to its enhanced photophysical properties. Some similar compounds include:
Zinc tetraphenylporphyrin (ZnTPP): The parent compound of ZnTPTBP, known for its use in photochemistry but with lower absorption intensity in the visible spectrum.
Zinc phthalocyanine: Another metalloporphyrin with strong absorption properties, but with different electronic and structural characteristics.
Zinc tetrabenzoporphyrin (ZnTBP): Similar to this compound but without the additional phenyl groups, resulting in different absorption and emission properties.
This compound stands out due to its pronounced hyperchromic and bathochromic effects, which enhance its absorption in the visible spectrum, making it more efficient for applications requiring strong light absorption .
属性
分子式 |
C60H38N4Zn |
|---|---|
分子量 |
880.3 g/mol |
IUPAC 名称 |
2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene;zinc |
InChI |
InChI=1S/C60H38N4.Zn/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36,61,64H; |
InChI 键 |
KDMMGWQCJFPTBH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C(C5=NC(=C(C6=C7C=CC=CC7=C(N6)C(=C8C9=CC=CC=C9C2=N8)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C15)C1=CC=CC=C1)N3.[Zn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)

![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)

![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)


![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)





